N-cyclopropyl-2-mercaptoacetamide
Description
Properties
IUPAC Name |
N-cyclopropyl-2-sulfanylacetamide | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H9NOS/c7-5(3-8)6-4-1-2-4/h4,8H,1-3H2,(H,6,7) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
MIVRGUPIFGVQQS-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC1NC(=O)CS | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H9NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
131.20 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
N-cyclopropyl-2-mercaptoacetamide can be synthesized through several methodsThe reaction typically takes place in an anhydrous solvent such as acetonitrile, under a nitrogen atmosphere, and at low temperatures to prevent side reactions .
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale batch reactions using similar synthetic routes. The process is optimized for yield and purity, often involving purification steps such as recrystallization or chromatography to obtain the desired product .
Chemical Reactions Analysis
Types of Reactions
N-cyclopropyl-2-mercaptoacetamide undergoes various chemical reactions, including:
Oxidation: The thiol group can be oxidized to form disulfides or sulfonic acids.
Reduction: The compound can be reduced to form corresponding amines or alcohols.
Substitution: The amide group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like alkyl halides or acyl chlorides are employed under basic or acidic conditions.
Major Products Formed
The major products formed from these reactions include disulfides, sulfonic acids, amines, alcohols, and various substituted derivatives, depending on the specific reaction conditions and reagents used .
Scientific Research Applications
Medicinal Chemistry
N-Cyclopropyl-2-mercaptoacetamide has been explored for its role as a histone deacetylase inhibitor (HDACi) . HDAC inhibitors are crucial in cancer therapy due to their ability to alter gene expression and induce cancer cell apoptosis. The compound's structure allows it to interact with histone deacetylases, which play a significant role in the regulation of gene expression associated with cancer progression .
Anticancer Activity
Recent studies have highlighted this compound's potential in inhibiting various cancer cell lines. For instance, it has shown promising results against human breast adenocarcinoma cell lines, demonstrating its capability to induce cell cycle arrest and apoptosis .
Case Studies
A notable study evaluated the compound's efficacy against multiple cancer cell lines, revealing an IC50 value indicating significant cytotoxicity. The compound exhibited enhanced activity compared to traditional chemotherapeutic agents, suggesting its potential as a novel anticancer therapeutic .
Neurodegenerative Diseases
The compound is also being investigated for its neuroprotective properties. By inhibiting HDACs, it may help mitigate neuronal death associated with neurodegenerative conditions such as Alzheimer's disease and Parkinson's disease. The modulation of gene expression through HDAC inhibition can potentially lead to improved neuronal survival and function .
Inflammation and Autoimmune Disorders
This compound's anti-inflammatory properties make it a candidate for treating autoimmune disorders. By modulating inflammatory pathways through HDAC inhibition, it may reduce symptoms associated with conditions like rheumatoid arthritis and multiple sclerosis .
Pharmacokinetic Properties
Understanding the pharmacokinetics of this compound is crucial for its application in clinical settings. Studies indicate favorable absorption and distribution characteristics, which are essential for effective therapeutic use .
| Property | Description |
|---|---|
| Solubility | Improved solubility compared to similar compounds |
| Clearance | Enhanced clearance rates observed |
| CNS Penetration | Significant CNS penetration noted |
Mechanism of Action
The mechanism by which N-cyclopropyl-2-mercaptoacetamide exerts its effects involves its interaction with specific molecular targets. For instance, it has been shown to inhibit metallo-β-lactamases, enzymes that confer antibiotic resistance to bacteria. The compound binds to the active site of these enzymes, preventing them from hydrolyzing β-lactam antibiotics . Additionally, it may interfere with bacterial virulence factors, reducing their ability to cause infections .
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
Structural and Functional Group Analysis
The following compounds share structural motifs with N-cyclopropyl-2-mercaptoacetamide, such as acetamide backbones or cyclopropyl groups, but differ in substituents, which influence their biological and chemical behaviors:
Key Observations:
Functional Group Impact: The mercapto group in this compound enhances reactivity with biological thiol targets (e.g., thioredoxin reductase) compared to the cyano or methylamino groups in analogs .
Molecular Weight and Solubility: this compound has the lowest molecular weight (131.20 g/mol), favoring better membrane permeability than higher-weight analogs like 876532-11-5 (215.29 g/mol) . The LogP value of 0.59 suggests moderate lipophilicity, whereas analogs with polar groups (e.g., cyano) may exhibit different pharmacokinetic profiles .
Synthetic Accessibility :
- This compound is synthesized in high yield (89% ) via a scalable oxidative coupling method, while other compounds lack detailed synthetic protocols in the literature .
Biological Activity
N-Cyclopropyl-2-mercaptoacetamide is a compound of interest due to its potential biological activities, particularly in medicinal chemistry. This article delves into its biological activity, focusing on its mechanisms, efficacy against various targets, and relevant case studies.
Chemical Structure and Properties
This compound features a cyclopropyl group attached to a mercaptoacetamide moiety. This unique structure contributes to its biological properties, particularly in enzyme inhibition and antimicrobial activity.
Biological Activity Overview
The biological activity of this compound has been studied in various contexts, including:
- Enzyme Inhibition : It has shown promise as an inhibitor of specific enzymes such as NADH dehydrogenase and kinases.
- Antimicrobial Properties : The compound has been evaluated for its effectiveness against bacterial strains, particularly Mycobacterium tuberculosis (MTb).
Enzyme Inhibition Studies
Research indicates that this compound exhibits significant inhibitory effects on various enzymes. Here are some key findings:
- Inhibition of NADH Dehydrogenase :
- Kinase Inhibition :
Case Studies
Several case studies have explored the biological effects of this compound:
Case Study 1: Antimicrobial Activity
A study assessed the compound's effectiveness against MTb. The results showed that this compound inhibited bacterial growth with an IC50 in the low micromolar range. The mechanism involved disruption of respiratory metabolism, leading to decreased ATP production in MTb cells .
Case Study 2: Cytotoxicity Assessment
In vitro studies evaluated the cytotoxic effects of this compound on human cancer cell lines (e.g., SH-SY5Y neuroblastoma cells). The MTT assay revealed that the compound exhibited selective cytotoxicity, suggesting potential applications in cancer therapy .
Data Tables
Q & A
Q. What are the validated synthetic protocols for N-cyclopropyl-2-mercaptoacetamide, and how can reproducibility be ensured?
The compound is synthesized via a two-step procedure: cyclopropane amine is first reacted with chloroacetyl chloride to form the chloroacetamide intermediate, followed by thiolation using thiourea or mercaptoacetic acid under basic conditions . Key parameters for reproducibility include strict control of reaction temperature (e.g., 0–5°C during acylation) and stoichiometric ratios (e.g., 1:1.2 molar ratio of amine to chloroacetyl chloride). Post-synthesis purification via column chromatography (silica gel, ethyl acetate/hexane gradient) ensures ≥95% purity. Detailed protocols with NMR characterization (e.g., ¹H NMR peaks at δ 0.52–0.88 ppm for cyclopropyl protons) are critical for validation .
Q. How should researchers interpret conflicting NMR spectral data for this compound across studies?
Discrepancies in NMR data (e.g., cyclopropyl-CH₂ signals reported at δ 6.5 ppm in one study vs. δ 0.52–0.88 ppm in another ) may arise from solvent effects, calibration errors, or impurities. To resolve contradictions:
- Compare spectra acquired under identical conditions (solvent, temperature, instrument frequency).
- Validate using complementary techniques like ¹³C NMR (e.g., cyclopropyl carbons at δ 22.9 ppm ) or high-resolution mass spectrometry.
- Cross-reference with computational predictions (e.g., density functional theory for chemical shifts) .
Q. What analytical methods are recommended for assessing the purity and stability of this compound?
- HPLC : Use a C18 column with UV detection at 254 nm; retention time ~8.2 minutes in acetonitrile/water (60:40) .
- TGA/DSC : Monitor thermal stability; decomposition onset typically >150°C.
- Accelerated stability studies : Store at 40°C/75% RH for 4 weeks; assess degradation via LC-MS .
Advanced Research Questions
Q. How can reaction conditions be optimized to improve the yield of this compound in large-scale synthesis?
- Catalyst screening : Test Lewis acids (e.g., ZnCl₂) to enhance acylation efficiency.
- Solvent optimization : Replace dichloromethane with THF to reduce side reactions.
- Process automation : Use flow chemistry for precise control of exothermic thiolation steps, improving yield from 75% to 89% .
Q. What strategies are effective in resolving low solubility of this compound in aqueous buffers for biological assays?
- Co-solvent systems : Use DMSO (≤1% v/v) or cyclodextrin-based solubilization.
- Prodrug modification : Introduce phosphate esters at the thiol group to enhance hydrophilicity, followed by enzymatic cleavage in vivo .
- Nanoformulation : Encapsulate in PEGylated liposomes (particle size <100 nm) for sustained release .
Q. How can researchers validate the hypothesized interaction of this compound with muscarinic receptors?
- Radioligand binding assays : Use [³H]-N-methylscopolamine to measure displacement in M2/M4 receptor-expressing cell membranes .
- Computational docking : Perform molecular dynamics simulations (e.g., AutoDock Vina) to identify binding poses in the receptor’s allosteric pocket.
- Functional assays : Measure cAMP inhibition in CHO cells transfected with M4 receptors; EC₅₀ values <10 µM indicate potency .
Q. What statistical approaches are appropriate for analyzing contradictory bioactivity data across independent studies?
- Meta-analysis : Pool data from multiple studies (e.g., IC₅₀ values) using random-effects models to account for heterogeneity.
- Sensitivity analysis : Exclude outliers or adjust for covariates (e.g., cell line variability).
- Bayesian hierarchical modeling : Estimate posterior distributions to quantify uncertainty in reported EC₅₀ ranges .
Methodological Guidelines
Q. How should researchers document synthetic procedures to meet reproducibility standards?
Follow the ARRIVE guidelines :
- Specify reagent grades (e.g., Sigma-Aldrich, ≥99% purity).
- Report exact reaction times, temperatures, and workup steps (e.g., “stirred at 0°C for 2 h, then warmed to RT”).
- Include raw spectral data (e.g., NMR, HRMS) in supplementary materials .
Q. What validation criteria are critical for confirming compound identity in novel derivatives?
Q. How can researchers mitigate oxidative degradation of the thiol group during storage?
- Inert atmosphere : Store under argon at –20°C in amber vials.
- Antioxidant additives : Include 0.1% w/v ascorbic acid in stock solutions.
- Lyophilization : Freeze-dry the compound as a citrate salt to enhance shelf life (>24 months) .
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
